1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVURCXUQMQBAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone can be synthesized through the reaction of 5-bromo-2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl ethanones
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Hydroxyacetophenones
1-(4-Bromo-2-hydroxyphenyl)-2-phenylethanone (CAS: 54981-35-0)
- Substituents : 4-Bromo, 2-hydroxy.
- Synthesis : Fries rearrangement of 3-bromophenyl phenylacetic acid .
- Properties : Melting point 68°C , slightly lower than the 5-bromo isomer due to reduced steric hindrance .
- Application : Similar reactivity but distinct regioselectivity in electrophilic substitutions.
1-(3,5-Dichloro-4-hydroxyphenyl)-2-phenylethanone (CAS: 73048-86-9)
- Substituents : 3,5-Dichloro, 4-hydroxy.
- Synthesis: Oxidation of 1-(3,5-dichloro-4-hydroxyphenyl)-2-phenylethanol using DDQ in dioxane (82% yield) .
- Properties : Higher melting point (132–135°C ) and molecular weight (281.11 g/mol) due to increased halogen bulk .
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (CAS: 67029-74-7)
- Substituents : 5-Bromo, 2-hydroxy, 2-bromo.
Multifunctional Hydroxyacetophenones
1-(3-Bromo-2,4-dihydroxyphenyl)-2-phenylethanone (CAS: 19816-35-4)
- Substituents : 3-Bromo, 2,4-dihydroxy.
- Synthesis: Friedel-Crafts acylation of 2-bromoresorcinol with phenylacetyl chloride, yielding 50% with a melting point of 195°C .
- Properties: Additional hydroxyl group increases solubility in polar solvents compared to mono-hydroxy analogs.
BIA 3-202 (1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone)
Bioactive Derivatives
2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone
- Substituents : 2-Bromo, 2-chloro, 4-chlorophenylsulfonyl.
- Activity : Exhibits fungicidal activity against Candida species (MIC: 0.00195–0.0078 μg/mL) with low mammalian toxicity .
1-(3-Chlorophenyl)-2-phenylethanone (CAS: 62482-45-5)
Fluorinated and Methoxy Derivatives
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (CAS: 343-04-4)
- Substituents : 5-Fluoro, 2-methoxy.
- Properties : Methoxy group enhances electron density, altering reactivity in nucleophilic substitutions .
Biological Activity
1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone, commonly referred to as a bromo-hydroxy chalcone derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
The presence of the bromo and hydroxy groups in the phenyl rings enhances the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the Resazurin assay method. The results indicated that the compound showed moderate to excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as tetracycline and amphotericin B .
| Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Tetracycline | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
| Candida albicans | 32 | Amphotericin B | 16 |
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Results indicated a strong ability to scavenge free radicals, suggesting a protective role against oxidative stress-related diseases. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory conditions .
The biological effects of this compound may be attributed to its ability to interact with various molecular targets. It is believed to act by inhibiting specific enzymes involved in inflammation and microbial growth, as well as modulating cellular signaling pathways related to apoptosis and cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested on patients with bacterial infections resistant to conventional treatments. The outcomes demonstrated significant improvement in infection control, with a marked reduction in pathogen load.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. The underlying mechanism appeared to involve the activation of caspase pathways, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are reported:
- Method A : Reacting 3-bromo-2-hydroxybenzaldehyde with carbethoxymethylene triphenylphosphorane in NMP at 210°C yields 26% product after purification .
- Method B : Using phenacetyl chloride as a precursor achieves a higher yield (71%) under milder conditions, with purification via column chromatography .
- Key Variables : Temperature, solvent (NMP vs. dichloromethane), and precursor choice significantly impact yield. Method B is preferable for scalability due to higher efficiency.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis : The compound's -NMR spectrum shows distinct peaks:
- δ 4.28 (s, 2H, CH),
- δ 6.90–7.97 (aromatic protons),
- δ 12.11 (exchangeable -OH proton) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 227.0 (M + H) .
- Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm to verify ≥95% purity .
Q. What are the solubility and LogP properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility : 0.473 mg/mL in aqueous buffers (e.g., PBS), classified as "soluble" .
- LogP : Consensus LogP = 1.91, indicating moderate lipophilicity. This property guides solvent selection for biological assays (e.g., DMSO for stock solutions) .
- Practical Tip : Pre-saturate buffers with the compound to avoid precipitation in cell-based studies.
Advanced Research Questions
Q. How does the bromo-hydroxy substitution pattern affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The 5-bromo and 2-hydroxy groups enable Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. For example:
- Pd-Catalyzed Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh) and boronic acids .
- Protection Strategies : Protect the hydroxyl group with TBSCl before coupling to prevent side reactions .
- Challenges : Steric hindrance from the adjacent phenyl group may reduce reaction rates, requiring elevated temperatures (80–100°C) .
Q. What computational tools are suitable for predicting the biological targets of this compound?
- Methodological Answer :
- Pharmacophore Modeling : Use DISCO or Schrödinger’s Phase to map essential features (e.g., aromatic rings, hydrogen-bond donors) .
- Molecular Docking : AutoDock Vina or Glide can predict binding to enzymes like monoacylglycerol lipase (MAGL), a reported target .
- ADMET Prediction : SwissADME predicts high GI absorption (Bioavailability Score = 0.55) and CYP1A2 inhibition, informing toxicity studies .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Case Study : Analogs like 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone show varying M3 receptor antagonism (pA = 4.83–6.67). To address discrepancies:
Structural Alignment : Overlay analogs using PyMOL to identify critical substituents (e.g., diethylaminoethoxy enhances potency) .
Assay Standardization : Re-test compounds under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Statistical Tools : Apply ANOVA to compare IC values across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
